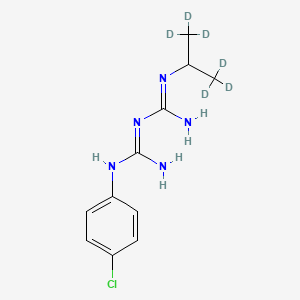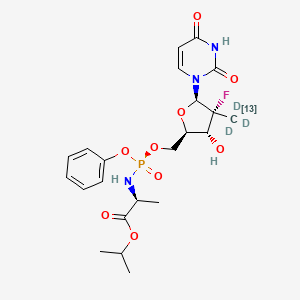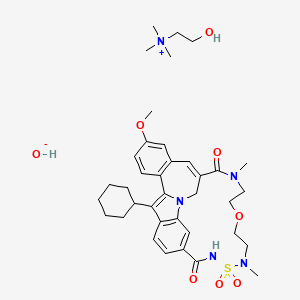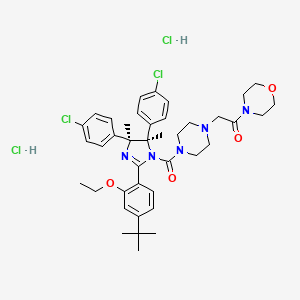
Pasireotide (ditrifluoroacetate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pasireotide(SOM 230) is a stable cyclohexapeptide somatostatin mimic that exhibits unique high-affinity binding to human somatostatin receptors (subtypes sst1/2/3/4/5, pKi=8.2/9.0/9.1/<7.0/9.9 respectively). in vitro: SOM230 showed a lower potency of GH release inhibition (IC(50), 0.5 nM), compared with OCT (IC(50), 0.02 nM) and SRIF-14 (IC(50), 0.02 nM). A positive correlation was found between sst(2) but not sst(5) mRNA levels in the adenoma cells and the inhibitory potency of OCT on GH release in vivo and in vitro, and the effects of SOM230 and SRIF-14 in vitro. In cultures of human fetal pituitary cells, SOM230 inhibited GH secretion by 42 +/- 9% (P = 0.002) but had no effect on TSH release. SOM230 inhibited GH release from GH-secreting adenoma cultures by 34 +/- 8% (P = 0.002), PRL by 35 +/- 4% from PRL-secreting adenomas (P = 0.01), and alpha-subunit secretion from nonfunctioning pituitary adenomas by 46 +/- 18% (P = 0.34). in vivo: On day 7, there was a decrease in serum insulin levels from 1.06 ± 0.28 μg/L to 0.37 ± 0.17 μg/L (P = .0128) and a significant increase in serum glucose from 4.2 ± 0.45 mmol/L to 7.12 ± 1.06 mmol/L (P = .0075) in the treatment group but no change in the control group [4]. In wild-type mice, both octreotide and pasireotide significantly attenuated knee joint swelling and histopathologic manifestations of arthritis to an extent comparable to that of dexamethasone. In SSTR2(-/-) mice, the antiinflammatory effects of both octreotide and pasireotide were completely abrogated .
Applications De Recherche Scientifique
Mechanism of Action and Therapeutic Potential
Pasireotide (SOM230) is recognized for its high binding affinity to somatostatin receptor subtypes sst1, 2, 3, and sst5, making it a potent inhibitor of hormones like GH, IGF-I, and ACTH. This multifaceted receptor affinity positions Pasireotide as a promising candidate for managing conditions like acromegaly, Cushing's disease, and carcinoid tumors. Its efficacy is not limited to hormone suppression; it also exhibits direct and indirect antitumor activities, such as sst receptor-mediated apoptosis and antiangiogenesis. These actions suggest a broader therapeutic potential, possibly extending to antineoplastic therapy (Schmid, 2008).
Clinical Efficacy in Acromegaly and Neuroendocrine Tumors
Pasireotide has demonstrated notable efficacy in managing acromegaly, a condition characterized by excess growth hormone, mainly due to its affinity for somatostatin receptor subtypes that are prevalent in GH-secreting pituitary adenomas. Clinical trials have shown a significant reduction in growth hormone and IGF-I levels in patients with acromegaly, indicating its potential as a superior treatment option compared to other somatostatin analogs (Petersenn et al., 2010). Similarly, pasireotide has shown promise in treating advanced neuroendocrine tumors, especially those resistant or refractory to octreotide LAR, by effectively controlling symptoms like diarrhea and flushing (Kvols et al., 2012).
Pharmacological Advantages and Considerations
The pharmacological profile of Pasireotide reflects its clinical advantages. It's been observed to be well tolerated in healthy volunteers, showing a favorable pharmacokinetic profile with fast absorption, low clearance, and a proportional dose-exposure relationship. This profile, coupled with its ability to significantly suppress growth hormone, underlines its potential in treating conditions like acromegaly and Cushing's disease, among others (Golor et al., 2012). However, it's crucial to consider the individualized response to Pasireotide treatment, as the responsiveness can vary significantly among patients. Future studies aiming to identify predictors of clinical response to Pasireotide could further enhance its application in personalized medicine (Sawicka-Gutaj et al., 2018).
Propriétés
Formule moléculaire |
C62H68F6N10O13 |
|---|---|
Poids moléculaire |
1275.25 |
Nom IUPAC |
[(3S,6S,9S,12R,15S,18S,20R)-9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C58H66N10O9.2C2HF3O2/c59-27-13-12-22-46-52(69)64-47(30-38-23-25-42(26-24-38)76-36-39-16-6-2-7-17-39)53(70)66-49(31-37-14-4-1-5-15-37)57(74)68-35-43(77-58(75)61-29-28-60)33-50(68)55(72)67-51(40-18-8-3-9-19-40)56(73)65-48(54(71)63-46)32-41-34-62-45-21-11-10-20-44(41)45;2*3-2(4,5)1(6)7/h1-11,14-21,23-26,34,43,46-51,62H,12-13,22,27-33,35-36,59-60H2,(H,61,75)(H,63,71)(H,64,69)(H,65,73)(H,66,70)(H,67,72);2*(H,6,7)/t43-,46+,47+,48-,49+,50+,51+;;/m1../s1 |
SMILES |
C1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(difluoromethoxy)-4-(1,3-oxazol-5-yl)phenyl]-D-leucinamide](/img/structure/B1149921.png)




